N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-nitrobenzenesulfonamide
Overview
Description
N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-nitrobenzenesulfonamide, commonly known as NSC163866, is a compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. This compound belongs to the class of sulfonamide derivatives and has been shown to possess promising anti-cancer and anti-inflammatory properties.
Mechanism of Action
NSC163866 exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways. It has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer and is involved in tumor growth and metastasis. NSC163866 has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
NSC163866 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels) in tumors. NSC163866 has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
NSC163866 has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its anti-cancer and anti-inflammatory properties. However, there are also some limitations to its use in lab experiments. NSC163866 is not very soluble in water, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret some experimental results.
Future Directions
There are several future directions for research on NSC163866. One area of research could be to further study its anti-cancer properties and to investigate its potential use in combination with other anti-cancer drugs. Another area of research could be to study its anti-inflammatory properties in more detail and to investigate its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, further studies could be conducted to better understand the mechanism of action of NSC163866 and to identify potential new targets for its therapeutic use.
Scientific Research Applications
NSC163866 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. NSC163866 has also been studied for its anti-inflammatory properties and has been shown to be effective in reducing inflammation in animal models of inflammatory diseases.
properties
IUPAC Name |
N-[4-(butan-2-ylsulfamoyl)phenyl]-2-nitrobenzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O6S2/c1-3-12(2)17-26(22,23)14-10-8-13(9-11-14)18-27(24,25)16-7-5-4-6-15(16)19(20)21/h4-12,17-18H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEMJWCUXDKDDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.